molecular formula C11H10FNO2 B12823556 Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12823556
M. Wt: 207.20 g/mol
InChI Key: YXEHABBTANNOJQ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative with a methyl ester group at the 2-position and a methyl substituent at the 7-position of the indole ring. The fluorine atom at the 4-position enhances its electronic properties and may influence its biological activity or binding affinity in receptor interactions .

Synthesis of this compound typically involves multi-step procedures, including condensation, cyclization, and esterification. For example, its ethyl ester analogue, ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, was synthesized via flash-column chromatography (20% ethyl acetate/petroleum ether) and recrystallization from ethanol, yielding 24% as a yellow solid . Hydrolysis of the ethyl ester using NaOH in tetrahydrofuran/methanol produced the corresponding carboxylic acid derivative (81% yield) .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3

InChI Key

YXEHABBTANNOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 4th position using a fluorinating agent such as Selectfluor.

    Methylation: The methyl group is introduced at the 7th position using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The carboxylate ester is formed by reacting the indole derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-fluoro-7-methyl-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4-fluoro-7-methyl-1H-indole-2-methanol.

    Substitution: Formation of 3-bromo-4-fluoro-7-methyl-1H-indole-2-carboxylate.

Scientific Research Applications

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered significant interest in scientific research due to its diverse applications in medicinal chemistry, organic synthesis, and biological studies. This article provides a comprehensive overview of its applications, mechanisms of action, and relevant case studies.

Chemical Overview

Chemical Structure : this compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the fluorine atom at the 4-position and the methyl group at the 7-position contributes to its unique chemical properties.

Molecular Formula : C10H10FNO2
Molecular Weight : 195.19 g/mol
IUPAC Name : this compound

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing various pharmaceuticals. Its derivatives have shown potential as:

  • Antiviral Agents : Research indicates that indole derivatives can inhibit viral replication, particularly in the context of HIV and other viral infections. For instance, modifications of indole structures have been explored for their effectiveness against HIV integrase, demonstrating promising inhibitory effects .
  • Anticancer Compounds : The compound exhibits cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. Studies have shown that it can induce apoptosis through the activation of caspase pathways and increase reactive oxygen species (ROS) production .

Organic Synthesis

In organic synthesis, this compound is utilized to create more complex molecules and natural products. Its ability to undergo electrophilic substitution reactions allows it to be modified into various derivatives with enhanced biological activities.

Biological Studies

The compound is employed in biological research to study enzyme interactions and signal transduction pathways. Its structural similarity to naturally occurring indoles enables it to act as a probe in biochemical assays, facilitating the understanding of complex biological mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • VEGFR Inhibition : A study demonstrated that similar indole derivatives effectively inhibited vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. The IC50 values indicated strong binding affinities compared to standard chemotherapeutics .
  • Apoptosis Induction : Research has shown that derivatives of this compound can induce apoptosis in cancer cells through ROS-mediated pathways, supporting their role as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methyl and ester groups contribute to its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Carboxylates

(a) Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
  • Structure : Differs only in the ester group (ethyl vs. methyl).
  • Synthesis: Similar to the methyl ester but requires ethanol for recrystallization .
  • Yield : 24% (lower than methyl ester derivatives in other studies).
  • Applications : Intermediate for carboxylic acid derivatives used in further functionalization .
(b) 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid
  • Structure : Carboxylic acid analogue of the target compound.
  • Properties : Higher polarity due to the -COOH group, leading to different solubility profiles (e.g., soluble in polar solvents like DMSO).
  • Synthesis : Obtained via hydrolysis of the ethyl ester with NaOH, yielding 81% as a brown solid .
(c) Methyl 4-methoxy-1,2-dimethyl-6H-furo[3,2-e]indole-7-carboxylate
  • Structure : Contains a fused furan ring and methoxy/methyl substituents.
  • Synthesis : Cyclization of a substituted indole precursor using trifluoroacetic acid, yielding 79% as a white solid .
  • Spectroscopy : Distinct NMR signals (e.g., δ 3.98 ppm for CO₂Me) and UV-vis absorption at 314 nm .
(d) Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
  • Structure : Features benzyloxy and methoxy substituents, enhancing steric bulk.
  • Applications : Reported for antitumor activity in substituted indoles .

Functional Group Modifications

(a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structure: Replaces the ester with a carboxamide group and introduces a benzophenone moiety.
  • Synthesis: Prepared via refluxing ethyl 5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO, yielding 37.5% .
  • Properties : Higher melting point (249–250°C) compared to ester derivatives due to increased hydrogen bonding .
(b) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
  • Structure : Chlorine substituent at the 7-position instead of fluorine.

Spectral and Analytical Data Comparison

Compound Melting Point (°C) Key NMR Signals (δ, ppm) MS (m/z) Yield (%)
Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate Not reported Not available Not reported
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate Not reported LCMS RT = 1.35 min (ESI) [M+H]+: Anal. 24
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid Not reported Not available Not reported 81
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 12.33 (NHCO), 8.0 (H-3 indole) 359.11903 37.5
Methyl 4-methoxy-1,2-dimethyl-6H-furoindole-7-carboxylate 182–184 3.98 (CO₂Me), 6.72 (H5) 296.0889 79

Biological Activity

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of a fluorine atom and a carboxylate group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have shown its effectiveness in inhibiting bacterial growth, which is critical for developing new antibiotics in the face of rising antibiotic resistance .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular processes such as tubulin polymerization and mitochondrial function. The compound's ability to cause G2/M phase cell cycle arrest has been noted, indicating its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialInhibition of bacterial growthDisruption of cell membrane integrity
AnticancerInduction of apoptosisInhibition of tubulin polymerization
Anti-inflammatoryReduction in inflammatory markersModulation of cytokine production

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, thereby modulating signaling pathways that lead to therapeutic effects.
  • Receptor Modulation : It has been shown to interact with receptors that play roles in cell proliferation and survival, suggesting a mechanism for its anticancer activity .

Study on Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including HeLa and MDA-MB-231. Results indicated an IC50 value of approximately 10 µM for HeLa cells, demonstrating significant cytotoxicity . The study also highlighted the compound's ability to disrupt microtubule dynamics and induce apoptosis through increased reactive oxygen species (ROS) production.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL, indicating its potential as a lead compound for antibiotic development .

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